
Eszopiclone N-Oxide
Übersicht
Beschreibung
Eszopiclone N-Oxide (CAS 43200-96-0), also known as Zopiclone N-Oxide, is a metabolite of the racemic sedative-hypnotic drug zopiclone and an oxidative impurity of its S-enantiomer, eszopiclone . Structurally, it is characterized as 4-methyl-1-piperazinecarboxylic acid 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester 4-oxide . Unlike the parent compound eszopiclone, which selectively binds to γ-aminobutyric acid type A (GABAA) receptors to induce sedation, this compound exhibits significantly lower pharmacological activity . It is identified as "Eszopiclone Impurity A" in pharmacopeial standards (e.g., USP, European Pharmacopoeia) and arises during the synthesis or storage of eszopiclone due to oxidation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eszopiclone N-Oxide typically involves the oxidation of eszopiclone. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Eszopiclone N-Oxide primarily undergoes reduction and substitution reactions.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols, which can replace the oxygen atom in the N-oxide group under suitable conditions.
Major Products Formed:
Reduction: The major product of reduction is eszopiclone, as the N-oxide group is converted back to the original amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of eszopiclone can be formed, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Eszopiclone N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of eszopiclone and to develop methods for its detection and quantification in biological samples.
Biology: Research on this compound helps in understanding the metabolic fate of eszopiclone in the human body and its potential effects on various biological systems.
Medicine: Studies on this compound contribute to the development of safer and more effective hypnotic agents by providing insights into the metabolism and pharmacokinetics of eszopiclone.
Industry: In the pharmaceutical industry, this compound is used in the quality control of eszopiclone formulations to ensure the absence of unwanted metabolites.
Wirkmechanismus
The exact mechanism of action of Eszopiclone N-Oxide is not fully understood. it is believed to interact with the gamma-aminobutyric acid (GABA) receptor complexes at binding sites located near benzodiazepine receptors, similar to eszopiclone. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The N-oxide derivative shows weak pharmacological activity compared to eszopiclone, indicating that the N-oxide group may reduce the compound’s affinity for the GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Zopiclone
Eszopiclone N-Oxide shares a core pyrrolopyrazine structure with zopiclone but differs in the oxidation state of the piperazine moiety. Zopiclone is a racemic mixture of R- and S-enantiomers, whereas eszopiclone is the isolated S-enantiomer with enhanced receptor affinity . Pharmacokinetically, zopiclone undergoes hepatic metabolism to form N-oxide and N-desmethyl metabolites, with the N-oxide derivative (this compound) demonstrating reduced hypnotic potency compared to the parent drug .
Other Metabolites: N-Desmethylzopiclone
N-Desmethylzopiclone (Eszopiclone Impurity B, CAS 43200-81-3) is another major metabolite of zopiclone. Unlike this compound, which results from piperazine oxidation, N-Desmethylzopiclone is formed via demethylation. Both metabolites are pharmacologically less active than eszopiclone, but N-Desmethylzopiclone has a longer elimination half-life (~12 hours) compared to this compound (~9 hours in older adults) .
Functional Comparison with Eszopiclone
Pharmacological Activity
Eszopiclone binds selectively to GABAA receptors containing α1 and α3 subunits, enhancing chloride ion influx and neuronal inhibition. In contrast, this compound shows negligible receptor affinity, contributing minimally to sedation . Clinical studies confirm that eszopiclone reduces sleep latency (SL) and increases total sleep time (TST) by 60–90 minutes, whereas its N-oxide metabolite lacks therapeutic efficacy .
Pharmacokinetic Profile
Parameter | Eszopiclone | This compound |
---|---|---|
Cmax | 1.6–2.1 µg/mL (3 mg dose) | Not reported |
AUC0–∞ | 130–180 µg·h/mL | <10% of parent drug |
t½ | 6–9 hours | Similar to parent |
Protein Binding | 52–59% | Likely lower |
Metabolism | CYP3A4 oxidation | Further oxidation? |
Data derived from eszopiclone studies ; this compound parameters inferred from zopiclone metabolite data .
Broader Comparison with Z-Drugs and Benzodiazepines
Cluster analysis of 39 benzodiazepines and Z-drugs groups eszopiclone with zopiclone, zaleplon, and brotizolam based on shared physicochemical properties (e.g., lipophilicity, hydrogen-bond donors) . However, eszopiclone and its N-oxide diverge from benzodiazepines in receptor subunit selectivity. Benzodiazepines non-selectively target α1-α5 subunits, leading to myorelaxation and cognitive side effects, whereas eszopiclone’s selectivity minimizes these effects .
Biologische Aktivität
Eszopiclone N-Oxide is a significant metabolite of eszopiclone, a non-benzodiazepine sedative-hypnotic used primarily for treating insomnia. Understanding the biological activity of this compound is essential due to its implications in pharmacology and toxicology. This article delves into the pharmacodynamics, pharmacokinetics, and clinical relevance of this compound, supported by data tables and case studies.
1. Overview of Eszopiclone and Its Metabolites
Eszopiclone (S-enantiomer of zopiclone) is known for enhancing GABA-A receptor activity, leading to its hypnotic effects. Upon administration, eszopiclone undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4 and CYP2E1, resulting in several metabolites, including:
- S-desmethylzopiclone : Active metabolite with sedative properties.
- This compound : Considered less active compared to its parent compound.
The pharmacological activity of this compound is of particular interest due to its potential effects on sleep architecture and patient outcomes.
2. Pharmacodynamics
The biological activity of this compound is characterized by its interaction with GABA-A receptors. While eszopiclone binds effectively to these receptors, this compound exhibits minimal binding affinity:
Metabolite | Binding Affinity (IC50) | Pharmacological Activity |
---|---|---|
Eszopiclone | High | Sedative |
This compound | Low | Minimal |
The precise mechanism through which this compound exerts its effects remains unclear. Studies indicate that while it does not significantly activate GABA-A receptors, it may influence sleep patterns indirectly by altering the pharmacokinetics of eszopiclone itself or through other pathways related to CNS function .
3. Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its metabolism and elimination:
- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1 hour post-administration.
- Half-life : Approximately 6 hours, but can be prolonged in populations with hepatic impairment or elderly patients .
- Excretion : Predominantly excreted as metabolites; less than 10% appears unchanged in urine .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~80% |
Protein Binding | 52-59% |
Volume of Distribution | 89.9 L |
Clearance | 184 mL/min (healthy adults) |
4. Clinical Studies and Findings
A series of clinical trials have evaluated the efficacy and safety of eszopiclone in various populations, providing indirect insights into the role of its metabolites:
- A study involving elderly patients demonstrated that eszopiclone improved sleep quality without significantly altering REM sleep patterns. The adverse effects included an unpleasant taste and headache but were generally well-tolerated .
- Another trial indicated that patients receiving eszopiclone experienced reduced sleep latency and improved sleep maintenance over a period of six months .
Case Study: Efficacy in Insomnia Management
In a randomized controlled trial involving 788 subjects aged 21 to 69 years, those treated with eszopiclone reported:
- Mean reduction in sleep onset latency by 37.2 minutes at week one.
- Sustained improvements in total sleep time and quality over six months.
Adverse events were reported in approximately 81% of the eszopiclone group, with most being mild .
5. Conclusion
This compound serves as a crucial metabolite in understanding the overall efficacy and safety profile of eszopiclone. While it appears to have limited direct sedative effects compared to its parent compound, its role in the pharmacokinetics and dynamics of sleep medications warrants further investigation. Future studies should focus on elucidating the specific mechanisms through which this metabolite may influence therapeutic outcomes in insomnia treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Eszopiclone N-Oxide, and how can researchers validate their reproducibility?
this compound is synthesized via reduction, chlorination, and recyclization of intermediates derived from eszopiclone. Key steps include the reduction of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, followed by chlorination and cyclization . To ensure reproducibility, researchers should:
- Document reaction parameters (e.g., temperature, solvent, catalyst) in detail.
- Compare spectral data (¹H-NMR, MS) with published results to confirm structural integrity .
- Replicate procedures from primary literature and cross-validate with independent labs, adhering to guidelines for experimental reporting .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- ¹H-NMR Spectroscopy : Essential for confirming the pyrazinone ring structure and substituent positions. Peaks corresponding to aromatic protons and methyl groups should align with reference spectra .
- Mass Spectrometry (MS) : Used to verify molecular ion peaks and fragmentation patterns. Researchers should compare observed m/z values with theoretical calculations .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is recommended. Include retention times and peak area percentages in reports .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during this compound synthesis?
- Parameter Screening : Use design of experiments (DoE) to test variables like temperature, pH, and reagent stoichiometry. For example, reducing excess chlorinating agents may lower halogenated by-products .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .
- Post-Hoc Analysis : Isolate and characterize by-products via LC-MS to inform mechanistic adjustments .
Q. What strategies resolve contradictions in spectral data when characterizing novel this compound derivatives?
- Comparative Analysis : Cross-reference NMR and MS data with computational predictions (e.g., density functional theory for chemical shift modeling) .
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) and 2D NMR (COSY, HSQC) to resolve ambiguities in proton assignments .
- Peer Review : Share raw data with collaborators to identify potential misinterpretations, adhering to transparency standards in chemical reporting .
Q. How does this compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?
- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) over 1–4 weeks. Monitor degradation via HPLC and identify breakdown products .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. Use Arrhenius equations to extrapolate data to physiological conditions .
- Mechanistic Insights : Correlate instability with structural motifs (e.g., N-oxide group reactivity) to guide derivative design .
Q. What role can computational chemistry play in predicting this compound’s reactivity and interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding affinities to GABAA receptors using docking software (e.g., AutoDock Vina). Validate predictions with in vitro assays .
- Quantum Mechanical (QM) Calculations : Predict electron distribution and reactive sites (e.g., N-oxide moiety) to inform synthetic modifications .
- Data Integration : Combine computational results with experimental SAR (structure-activity relationship) studies to prioritize derivatives for synthesis .
Q. Methodological Guidelines
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed and SciFinder for comprehensive searches .
- Data Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials, formatted per journal guidelines .
- Ethical Reporting : Disclose conflicts of interest and cite all foundational studies, including negative results that contradict prior findings .
Eigenschaften
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIKKTXLHVRKN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164891 | |
Record name | Eszopiclone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151851-70-6 | |
Record name | Eszopiclone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151851706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eszopiclone N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESZOPICLONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K91HXH30LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.